molecular formula C23H22O11 B1664691 6''-O-Acetylgenistin CAS No. 73566-30-0

6''-O-Acetylgenistin

Cat. No. B1664691
CAS RN: 73566-30-0
M. Wt: 474.4 g/mol
InChI Key: DXWGBJJLEDQBKS-LDBVRRDLSA-N
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Description

6’'-O-Acetylgenistin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 10.6 μM .


Synthesis Analysis

Among soy isoflavones combined to the acetylglucose group (as 6’'-O-acetyl-7-O-β-d-glucoside), acetyldaidzin and acetylgenistin were first reported in 1979 and 1980, respectively .


Molecular Structure Analysis

The molecular formula of 6’'-O-Acetylgenistin is C23H22O11 . The exact mass is 474.12 and the molecular weight is 474.410 .


Chemical Reactions Analysis

6’'-O-Acetylgenistin exhibits an inhibitory effect against lipid peroxidation in rat liver microsome .

Scientific Research Applications

Myostatin Inhibitors in Muscular Dystrophy

Research on myostatin inhibitors like ACE-031 has shown potential in treating muscular dystrophies, such as Duchenne muscular dystrophy (DMD). ACE-031, a fusion protein, binds myostatin and related ligands to disrupt their inhibitory effect on muscle development, offering a therapeutic approach for myopathies (Campbell et al., 2017).

Antihypertensive Effects of Polyphenols

A study on barley seedlings polyphenols, including 6'-O-Acetylgenistin, highlighted their angiotensin-converting enzyme (ACE) inhibitory effects. These polyphenols showed potential as effective blood pressure regulators (Ra et al., 2020).

ACE Inhibitory Peptide Identification

The identification of ACE inhibitory peptides from porcine skeletal myosin B, which includes structures similar to 6'-O-Acetylgenistin, demonstrated significant antihypertensive activity. These findings suggest potential applications in functional food and nutraceuticals (Muguruma et al., 2009).

Role in Angiotensin-Converting Enzyme Inhibition

A study investigating the potential role of compounds like 6'-O-Acetylgenistin as inhibitors of the angiotensin-converting enzyme suggested that such compounds might aid in regulating the renin-angiotensin system and potentially in managing hypertension (Bare et al., 2020).

Interaction with ACE Inhibitory Peptide

The interaction between ACE inhibitory peptides and the ACE was explored, providing insights into the inhibitory mechanism. Such research is crucial for understanding the role of compounds like 6'-O-Acetylgenistin in ACE inhibition (Lan et al., 2018).

Histone Deacetylase Inhibitors in Cancer Treatment

Research on histone deacetylase inhibitors, which include structures similar to 6'-O-Acetylgenistin, has been significant in the treatment of human cancer. These inhibitors modify the activity of nonhistone proteins, influencing transcription factors and signal transduction mediators (Drummond et al., 2005).

Safety And Hazards

According to the safety data sheet, 6’'-O-Acetylgenistin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .

Future Directions

The antioxidant activity of isoflavones may be effective in preventing dementia by inhibiting the phosphorylation of Alzheimer’s-related tau proteins . Genistein also reduces allergic responses by limiting the expression of mast cell IgE receptors, which are involved in allergic responses .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-10(24)31-9-17-20(28)21(29)22(30)23(34-17)33-13-6-15(26)18-16(7-13)32-8-14(19(18)27)11-2-4-12(25)5-3-11/h2-8,17,20-23,25-26,28-30H,9H2,1H3/t17-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWGBJJLEDQBKS-LDBVRRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994345
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6''-O-Acetylgenistin

CAS RN

73566-30-0
Record name 6′′-O-Acetylgenistin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73566-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-O-Acetylgenistin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073566300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6''-O-ACETYLGENISTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM9DKF05SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
464
Citations
E Farmakalidis, PA Murphy - Journal of Agricultural and Food …, 1985 - ACS Publications
… The difference between the two extraction solvents observed in this experiment can explain why 6"-0-acetyldaidzin and 6"-O-acetylgenistin were not detected by Eldridge (1982a,b). …
Number of citations: 129 pubs.acs.org
H Wiseman, K Casey, DB Clarke… - Journal of agricultural …, 2002 - ACS Publications
The isoflavone aglycon and glucoconjugate content of commercially prepared and “home-prepared” high- and low-soy foods selected for use in an on-going nutritional study were …
Number of citations: 119 pubs.acs.org
SJ Lee, YS Yun, IK Lee, IJ Ryoo, BS Yun… - Planta medica, 1999 - thieme-connect.com
… Compounds 5, 6, and 7 were identified as 6"-O-acetyldaidzin (12), 6"-Oacetylgenistin (13), and 3'-hydroxydaidzein by 1H-NMR and mass spectra as well as UV spectra with some …
Number of citations: 51 www.thieme-connect.com
LJ Chen, X Zhao, S Plummer, J Tang… - … of Chromatography A, 2005 - Elsevier
… accurate and route method was developed to quantitative determine daidzein, genistein, glycitein, daidzin, glycitin, 6″-O-acetyldaidzin, 6″-O-acetylglycitin and 6″-O-acetylgenistin …
Number of citations: 57 www.sciencedirect.com
C Niamnuy, M Nachaisin, N Poomsa-ad, S Devahastin - Food Chemistry, 2012 - Elsevier
… In raw soybean, 6″-O-malonylgenistin is the main isoflavones; this is followed by genistin, genistein and 6″-O-acetylgenistin. During GFIR–HAVD inter-conversion and degradation of …
Number of citations: 110 www.sciencedirect.com
S Kudou, Y Fleury, D Welti, D Magnolato… - Agricultural and …, 1991 - academic.oup.com
… glycosides in the extract at 80C decreased significantly, and an increase in all isoflavone glycosides and acetyl isoflavone glycosides, with the exception of 6" -O-acetylgenistin, was …
Number of citations: 795 academic.oup.com
T Izumi, A Nasu, S Kataoka, S TOKUTAKE… - Chemical and …, 1997 - jstage.jst.go.jp
… -(4-hydroxyphenyl)-4H-1-benzopyran-4-one (6"-O-acetyldaidzin, 5) and 7-(6-O-acetyl-β-D-glucopyranosyl)-5-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one (6"-O-acetylgenistin, …
Number of citations: 14 www.jstage.jst.go.jp
JH An, MJ Ko, MS Chung - Food Chemistry, 2023 - Elsevier
… Malonylgenistin (MG) can be converted into 6″-O-acetylgenistin via a decarboxylation reaction, with both being transformed to their β-glycoside form G via a de-esterification reaction. …
Number of citations: 4 www.sciencedirect.com
HN Chu, SJ Lee, X Wang, SH Lee, HM Yoon… - Antioxidants, 2021 - mdpi.com
… types of individual isoflavone derivatives that were closest to these activities are genistein 7-O-(2″-O-apiosyl)glucoside, genistein 7-O-(6″-O-acetyl)glucoside (6″-O-acetylgenistin), …
Number of citations: 7 www.mdpi.com
KS Kim - Journal of Environmental Health Sciences, 2007 - koreascience.kr
… and cotyledons of six soybean cultivars: the aglycones genistein, daidzein, and glycitein; the glycosides genistin, daidzin, and glycitin; the acetylglycosides 6"-O-acetylgenistin, 6"-O-…
Number of citations: 1 koreascience.kr

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